2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group and a thiazole ring, which is further substituted with a methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKWTVRAGWTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Substitution with Methylphenyl Group: The thiazole ring is then substituted with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-chlorobenzoyl chloride with an appropriate amine.
Coupling of the Thiazole and Benzamide Units: The final step involves coupling the thiazole unit with the benzamide core through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.
Substitution: The chloro group in the benzamide core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exerts its effects depends on its interaction with molecular targets. The thiazole ring and benzamide core can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-methyl-2-pyrimidinyl)benzamide: Similar in structure but with a pyrimidine ring instead of a thiazole ring.
4-chloro-N-(2-(4-hydroxyphenyl)ethyl)benzamide: Contains a hydroxyphenyl group instead of a methylphenyl group.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Features a methoxy group and a sulfamoylphenyl group.
Uniqueness
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to the combination of the thiazole ring and the methylphenyl group, which imparts specific chemical and biological properties. This combination is less common compared to other benzamide derivatives, making it a valuable compound for research and development.
Biological Activity
2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide (CAS No. 896608-85-8) is a synthetic compound featuring a thiazole ring and a benzamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.84 g/mol. The compound's structure includes:
- A thiazole ring , which is known for its diverse biological activities.
- A benzamide group , contributing to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against a range of bacteria and fungi. The specific activity of this compound has not been extensively documented in isolation but is hypothesized to follow similar trends due to its structural similarities with known antimicrobial agents.
Antitumor Activity
Thiazole derivatives have been widely studied for their anticancer properties. A study highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines, suggesting that the thiazole moiety plays a crucial role in enhancing biological activity. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased anticancer activity.
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 ± 1.92 | |
| Compound 2 | HT29 | <10 | |
| 2-chloro-N-{...} | TBD | TBD | Hypothetical |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes, potentially disrupting metabolic pathways.
- Receptor Modulation : Binding to receptors involved in cell signaling pathways.
- Oxidative Stress : Influencing oxidative stress levels within cells, which can lead to apoptosis in cancer cells.
Study on Thiazole Derivatives
A comprehensive study investigated various thiazole derivatives for their anticancer properties. It was found that modifications on the thiazole ring significantly affected the compounds' potency against cancer cell lines. The study emphasized structure-activity relationships (SAR) that are critical for designing more effective thiazole-based anticancer drugs .
Antimicrobial Activity Assessment
Another research effort focused on synthesizing new thiazole derivatives and evaluating their antimicrobial efficacy against standard strains like Staphylococcus aureus and Escherichia coli. Results indicated that certain thiazole derivatives exhibited comparable activity to established antibiotics, underscoring the potential of these compounds in developing new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
